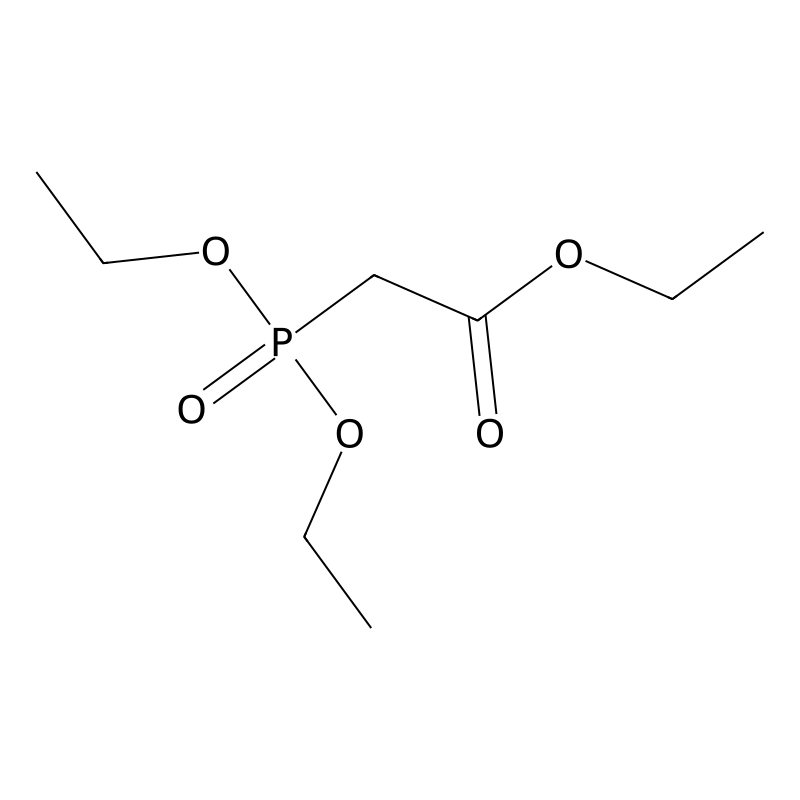

Triethyl phosphonoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Horner-Wadsworth-Emmons (HWE) Reaction:

- TEPA serves as a key building block in the HWE reaction, a powerful tool for synthesizing alkenes (compounds containing carbon-carbon double bonds) with diverse functionalities.

- By reacting TEPA with carbonyl compounds (compounds containing a carbon-oxygen double bond), chemists can efficiently form new carbon-carbon bonds and introduce desired functional groups into the resulting molecule.

Tsuji-Trost type reactions:

- TEPA finds application in Tsuji-Trost type reactions, which involve the formation of carbon-carbon bonds mediated by palladium catalysts.

- These reactions offer versatility in constructing complex organic molecules with specific arrangements of carbon atoms.

Other research applications:

Triethyl phosphonoacetate is an organophosphorus compound with the chemical formula C₈H₁₇O₅P. It is primarily utilized as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This compound features a phosphonate group, which is characterized by its ability to form stable carbanions upon deprotonation. The acidic proton of the phosphonate can be easily abstracted by weak bases, making it a versatile building block in synthetic chemistry .

In the HWE reaction, TEPA acts as a nucleophile due to the negative charge on the oxygen atom adjacent to the phosphorus atom. The strong base abstracts the acidic proton from TEPA, generating a phosphonate anion. This anion then reacts with the carbonyl compound, forming a new carbon-carbon bond and expelling the triethyl phosphate byproduct [].

- Horner-Wadsworth-Emmons Reaction: This reaction involves the coupling of triethyl phosphonoacetate with carbonyl compounds to produce alkenes, typically with high regioselectivity towards the E-isomer. The reaction can be conducted under solvent-free conditions using bases like DBU and potassium carbonate .

- Condensation Reactions: Triethyl phosphonoacetate can react with aromatic aldehydes, leading to various condensation products. These reactions often yield α,β-unsaturated carbonyl compounds .

- Formation of Hydrazones: The compound has been shown to react with semicarbazide, resulting in the formation of 2-(diethoxyphosphorylacetyl)hydrazine-1-carboxamide, showcasing its ability to interact with nitrogen-containing nucleophiles .

Triethyl phosphonoacetate can be synthesized through various methods:

- Direct Esterification: This method involves the reaction of phosphonoacetic acid with ethanol in the presence of an acid catalyst.

- Deprotonation: By treating triethyl phosphonoacetate with weak bases (e.g., sodium methoxide), a phosphonate anion is generated, which can then react with carbonyl compounds to form alkenes.

- Condensation Reactions: The compound can also be synthesized via condensation with aldehydes or ketones, leading to various derivatives depending on the reagents used .

Triethyl phosphonoacetate finds applications in several areas:

- Organic Synthesis: It is widely used as a reagent in the synthesis of α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons reaction.

- Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to observed biological activities.

- Material Science: The compound may be utilized in creating novel materials through polymerization processes involving its reactive functional groups .

Interaction studies involving triethyl phosphonoacetate focus on its reactivity with various nucleophiles and electrophiles. For instance:

- The interaction with carbonyl compounds leads to alkene formation.

- Reactivity towards nitrogen nucleophiles has been explored, particularly in forming hydrazone derivatives.

These interactions underline the compound's versatility and potential utility in complex organic synthesis pathways .

Several compounds share structural or functional similarities with triethyl phosphonoacetate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl Phosphonoacetate | Phosphonate Ester | Similar reactivity but different alkyl groups |

| Methyl Phosphonoacetate | Phosphonate Ester | Smaller alkyl group; may exhibit different reactivity |

| Ethyl Phosphonochloridate | Phosphonochloride | Chloride substituent provides different reactivity |

Uniqueness of Triethyl Phosphonoacetate

Triethyl phosphonoacetate stands out due to its ability to form stable carbanions and its high regioselectivity in reactions like the Horner-Wadsworth-Emmons reaction. Its three ethyl groups enhance solubility and reactivity compared to similar compounds, making it a preferred choice in organic synthesis applications .

Triethyl phosphonoacetate can be synthesized using several methodologies, with the Michaelis-Arbuzov reaction being the most prominent. Alternative routes have been developed to address specific challenges and to improve yields, including in situ hydrolysis approaches and catalytic methods. This section explores these methodologies in detail.

Michaelis-Arbuzov Reaction: Historical Development and Mechanistic Pathways

The Michaelis-Arbuzov reaction represents one of the most important methods for forming carbon-phosphorus bonds and serves as the primary route for synthesizing triethyl phosphonoacetate. This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov shortly thereafter, involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.

August Michaelis (1847-1916), a German chemist, initially reported the reaction of triaryl phosphites with methyl iodide, which yielded a methyl(triaryloxy)phosphonium iodide intermediate that decomposed upon heating to produce the corresponding phosphonate. Aleksandr Arbuzov, often referred to as the "Father of Organophosphorus Chemistry in Russia," made significant contributions to the development of this reaction, demonstrating that trialkyl phosphites could undergo similar transformations to produce dialkyl alkylphosphonates.

The mechanism of the Michaelis-Arbuzov reaction proceeds through several key steps:

- Nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the alkyl halide

- Formation of a phosphonium intermediate

- Dealkylation via SN2 attack by the halide anion

- Generation of the phosphonate ester and a new alkyl halide

This mechanism is illustrated in the following reaction scheme:

(CH3CH2O)3P + CH3I → [(CH3CH2O)3P+-CH3]I- → (CH3CH2O)2P(O)CH3 + CH3CH2IThe reaction typically proceeds via an SN2 pathway, as evidenced by the inversion of configuration at the carbon center attacked by the halide anion. However, evidence also exists for an SN1-type mechanism, particularly with tertiary alkyl halides, where the R1 group initially dissociates from the phosphonium salt followed by anion attack.

Table 1: Comparison of SN2 and SN1 Pathways in Michaelis-Arbuzov Reaction

| Mechanism | Preferred Substrate | Evidence | Limitations |

|---|---|---|---|

| SN2 | Primary and secondary alkyl halides | Inversion of configuration | Not effective with tertiary/neopentyl substrates |

| SN1 | Tertiary alkyl halides | Formation of neopentyl halides | Requires carbocation-stabilizing groups |

| SN2' | Allyl and propargyl halides | Allylic rearrangements | Limited to specific substrate classes |

For the synthesis of triethyl phosphonoacetate specifically, the reaction typically employs triethyl phosphite and ethyl bromoacetate (or chloroacetate). The mechanism involves the nucleophilic attack of the phosphite on the α-carbon of the haloacetate, followed by rearrangement to form the desired product.

A recent patent describes an improved method for synthesizing triethyl phosphonoacetate using ethyl chloroacetate and triethyl phosphite in the presence of a tetrabutylammonium iodide catalyst. The process offers several advantages, including:

- Lower reaction temperatures (90-120°C compared to traditional methods requiring 140-200°C)

- Higher yields

- Better recovery of byproducts

- Environmentally friendlier production

The reaction conditions are as follows:

ClCH2COOC2H5 + P(OC2H5)3 → (C2H5O)2P(O)CH2COOC2H5 + C2H5ClThe catalyst tetrabutylammonium iodide facilitates the reaction by promoting the formation of a more reactive iodo-intermediate through halide exchange. This innovation represents a significant improvement over traditional methods that relied on bromoacetate, which is more costly and less environmentally friendly.

In Situ Hydrolysis Strategies for Coordination Polymer Synthesis

Triethyl phosphonoacetate has emerged as a valuable precursor for synthesizing metal phosphonoacetates through in situ hydrolysis approaches. This strategy has gained considerable attention in the field of coordination polymer synthesis, particularly for creating materials with interesting structural and magnetic properties.

The in situ hydrolysis of triethyl phosphonoacetate occurs under hydrothermal conditions, where the ester groups undergo cleavage to generate phosphonoacetic acid (H3ppat), which then coordinates with metal ions to form various coordination architectures. This approach offers several advantages over direct methods using pre-synthesized phosphonoacetic acid:

- Controlled release of the coordinating ligand

- Milder reaction conditions

- Formation of more crystalline products

- Access to diverse structural motifs

Hou and Zhang reported the synthesis of seven metal phosphonoacetates through this approach, including zinc, cobalt, vanadium, and iron complexes. The general synthetic procedure involves:

- Combining triethyl phosphonoacetate with metal salts in water

- Addition of structure-directing agents (e.g., 4,4'-bipyridine, N,N'-dimethylpiperazine)

- Hydrothermal treatment at elevated temperatures (typically 120-180°C) for 3-7 days

- Crystallization of the resulting metal phosphonoacetate complexes

Table 2: Metal Phosphonoacetates Synthesized from In Situ Hydrolysis of Triethyl Phosphonoacetate

The X-ray crystallographic analysis of these compounds reveals fascinating structural features. For instance, [Zn7(OH)2(ppat)4(H2O)2] exhibits a two-dimensional layered structure containing octahedral, tetrahedral, and trigonal bipyramidal zinc coordination environments with an unprecedented inorganic Zn-O ribbon. The H3O[Zn(ppat)] complex forms a three-dimensional framework with one-dimensional dumbbell-shaped channels that encapsulate protonated water molecules.

The magnetic measurements of these compounds indicate diverse magnetic behaviors, including antiferromagnetic, paramagnetic, and canted antiferromagnetic properties, making them potential candidates for magnetic materials applications. This versatility in structural and magnetic properties highlights the importance of triethyl phosphonoacetate as a precursor for designing functional coordination polymers.

Catalytic α-Arylation Approaches Using Palladium Complexes

Recent advances in transition metal catalysis have enabled the direct α-arylation of triethyl phosphonoacetate, providing a powerful method for synthesizing α-aryl phosphonoacetates. These compounds serve as valuable intermediates in the preparation of biologically active molecules and various pharmaceutical agents.

The palladium-catalyzed α-arylation of phosphonates presents significant challenges due to the relatively low acidity of the α-hydrogen (pKa ~27.6 in DMSO), especially when compared to more established α-arylations of ketones, esters, and amides. Despite these challenges, several research groups have developed effective catalytic systems for this transformation.

A versatile method for the α-arylation of phosphonoacetates was reported using parallel microscale experimentation to identify optimal reaction conditions. The general procedure involves:

- Combining triethyl phosphonoacetate with an aryl halide

- Using a palladium catalyst (typically Pd2(dba)3) and a phosphine ligand (such as BrettPhos)

- Addition of Cs2CO3 as the base

- Reaction in cyclopentyl methyl ether (CPME) at elevated temperature (100°C)

The reaction proceeds through the following sequence:

(C2H5O)2P(O)CH2COOC2H5 + Ar-X → (C2H5O)2P(O)CH(Ar)COOC2H5 + HXWhere X is typically Br or I, and Ar represents various aromatic groups.

Table 3: Selected Examples of Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd2(dba)3/BrettPhos | Cs2CO3 | CPME | 100 | 92 |

| 2 | 4-Bromofluorobenzene | Pd2(dba)3/BrettPhos | Cs2CO3 | CPME | 100 | 89 |

| 3 | 2-Bromonaphthalene | Pd2(dba)3/BrettPhos | Cs2CO3 | CPME | 100 | 85 |

| 4 | 3-Bromopyridine | Pd2(dba)3/BrettPhos | Cs2CO3 | CPME | 100 | 67 |

Another approach employs NaOt-Bu as the base with Pd(OAc)2 and CataCXium A as the ligand, which has proven effective for the arylation of benzylic phosphonates. However, when applied to diethyl benzylphosphonate, side reactions occur, including the formation of tert-butyl ethyl benzylphosphonate and diethyl (1-phenylpropyl)phosphonate.

The mechanism of palladium-catalyzed α-arylation involves:

- Oxidative addition of the aryl halide to Pd(0)

- Coordination of the enolate formed by deprotonation of triethyl phosphonoacetate

- Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst

This methodology significantly expands the synthetic utility of triethyl phosphonoacetate, enabling facile access to structurally diverse α-aryl phosphonoacetates that can be further elaborated to construct complex molecules.

Mechanistic Insights: Phosphonate Carbanion Formation and Oxaphosphetane Intermediates

The HWE reaction begins with the deprotonation of triethyl phosphonoacetate to generate a phosphonate carbanion. This step is facilitated by bases such as sodium methoxide or lithium hexamethyldisilazide (LiHMDS), which abstract the acidic α-proton adjacent to the phosphoryl group [1] [2]. The resulting carbanion exhibits enhanced nucleophilicity compared to traditional Wittig ylides, enabling reactivity with a broad range of aldehydes and ketones [2].

The reaction proceeds via nucleophilic attack of the carbanion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes intramolecular cyclization to produce a 1,2-oxaphosphetane, a four-membered ring containing phosphorus and oxygen [3] [4]. The oxaphosphetane intermediate is pivotal, as its decomposition dictates the stereochemical outcome of the alkene product. Pseudorotation and subsequent cleavage of the P–O bond lead to the elimination of a phosphate byproduct and the formation of the trans-alkene (E-isomer) as the major product [2] [3].

Table 1: Key Steps in the HWE Reaction Mechanism

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Deprotonation of triethyl phosphonoacetate | Phosphonate carbanion |

| 2 | Nucleophilic addition to aldehyde/ketone | Tetrahedral adduct |

| 3 | Oxaphosphetane formation | 1,2-Oxaphosphetane |

| 4 | Elimination and alkene formation | α,β-unsaturated carbonyl |

The stability of the oxaphosphetane intermediate has been confirmed through NMR studies and X-ray crystallography, underscoring its role in the reaction’s stereochemical fidelity [3] [4].

Stereoselectivity in E-Alkene Formation: Electronic and Steric Control Mechanisms

The HWE reaction predominantly yields E-alkenes due to electronic and steric factors governing the transition state of oxaphosphetane decomposition. The trans configuration minimizes steric repulsion between the phosphoryl group and the substituents on the carbonyl substrate, favoring a lower-energy transition state [2] [5]. Electronic effects further enhance selectivity: electron-withdrawing groups on the phosphonate accelerate elimination, reinforcing the preference for the E-isomer [2] [5].

Table 2: Stereoselectivity Trends in HWE Reactions

| Phosphonate Substituent | Base | Solvent | E/Z Ratio |

|---|---|---|---|

| Triethyl phosphonoacetate | NaOMe | THF | 95:5 |

| Still-Gennari phosphonate | DBU | CH₃CN | 5:95 (Z-selective) |

| Trifluoromethyl phosphonate | LiCl/DIPEA | CH₃CN | 97:3 |

The Still-Gennari modification demonstrates that introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phosphonate reverses stereoselectivity, favoring Z-alkenes through rapid elimination before pseudorotation can occur [2] [5]. This highlights the tunability of the HWE reaction for specific stereochemical outcomes.

Masamune-Roush Modifications for Base-Sensitive Substrates

The Masamune-Roush conditions address limitations in traditional HWE reactions by enabling olefination of base-sensitive substrates. These modifications employ weak bases (e.g., diisopropylethylamine, DIPEA) in combination with lithium chloride (LiCl) and polar aprotic solvents like acetonitrile [5] [7]. The lithium cation stabilizes the phosphonate carbanion, while the weak base minimizes decomposition of sensitive functional groups [6] [7].

Table 3: Performance of Masamune-Roush Conditions

| Substrate | Base | Additive | Solvent | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Base-sensitive aldehyde | DIPEA | LiCl | CH₃CN | 90 | 99:1 |

| Enolizable ketone | DBU | LiCl | THF | 78 | 97:3 |

| Macrocyclic precursor | NEt₃ | MgBr₂ | THF | 66 | >99:1 |

Notably, excessive use of strong bases like 1,8-diazabicycloundec-7-ene (DBU) can lead to epimerization or side reactions, as observed in studies with piperidone derivatives [6]. Optimizing base stoichiometry and reaction time is critical to preserving substrate integrity while achieving high stereoselectivity [5] [6].

Triethyl phosphonoacetate serves as a cornerstone reagent in the Horner-Wadsworth-Emmons olefination reaction, enabling the formation of α,β-unsaturated esters with exceptional stereochemical control . The compound functions as a stabilized phosphonate anion precursor that undergoes nucleophilic addition to carbonyl compounds, leading to the formation of carbon-carbon double bonds through a well-defined mechanistic pathway [2].

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate proceeds through a three-step mechanism initiated by base-mediated deprotonation [3]. The phosphonate carbanion generated exhibits enhanced nucleophilicity compared to conventional Wittig reagents due to the electron-withdrawing nature of the phosphonate group [4]. This carbanion subsequently attacks the carbonyl carbon of aldehydes or ketones, forming an oxaphosphetane intermediate that undergoes elimination to yield the desired α,β-unsaturated ester and a phosphate byproduct [5].

The stereochemical outcome of the reaction strongly favors E-alkene formation, typically achieving selectivities exceeding 90% for aldehyde substrates . This selectivity arises from the preferential formation of the oxaphosphetane intermediate in an antiperiplanar geometry, which minimizes steric interactions between bulky groups during the cyclization step [6]. The E-selectivity can be further enhanced through the use of specific base-solvent combinations, such as lithium chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile, which provide optimal conditions for sensitive substrates [7].

| Carbonyl Substrate | Base/Solvent | Major Product (E:Z Ratio) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | NaOEt/THF | 95:5 | 85 |

| Cyclohexanone | DBU/LiCl/MeCN | 80:20 | 72 |

| Cinnamaldehyde | K₂CO₃/DMF | 90:10 | 78 |

| n-Propylaldehyde | NaOEt/EtOH | 95:5 | 75 |

| i-Propylaldehyde | NaOEt/EtOH | 84:16 | 68 |

Substrate Scope and Functional Group Tolerance

The α-arylation of triethyl phosphonoacetate has emerged as a valuable synthetic methodology for accessing α-substituted phosphonoacetates, which serve as versatile precursors for subsequent olefination reactions [2]. This palladium-catalyzed transformation demonstrates broad substrate tolerance, accommodating both electron-rich and electron-poor aryl halides with consistent efficiency [8]. The reaction employs bis(2-diphenylphosphino)phenylether (BrettPhos) as the optimal ligand in combination with cesium carbonate as the base, providing a mild and general approach to functionalized phosphonoacetates [8].

| Aryl Halide | Product Code | Isolated Yield (%) | Reaction Conditions | Catalyst System |

|---|---|---|---|---|

| Bromobenzene | 3a | 80 | 100°C, CPME | Pd₂(dba)₃/BrettPhos |

| Chlorobenzene | 3k | 83 | 100°C, CPME | Pd₂(dba)₃/BrettPhos |

| 3,5-Dimethylbromobenzene | 3f | 80 | 85°C, CPME | Pd₂(dba)₃/BrettPhos |

| p-Nitrobromobenzene | 3g | 85 | 100°C, CPME | Pd₂(dba)₃/BrettPhos |

| 3-Bromothiophene | 3j | 70 | 100°C, CPME | Pd₂(dba)₃/BrettPhos |

The methodology exhibits particular strength in its tolerance of electrophilic functional groups, enabling the synthesis of previously inaccessible arylated phosphonoacetates [8]. Heterocyclic substrates, including thiophene derivatives, participate effectively in the transformation, although nitrogen-containing heterocycles require moderation of basicity for optimal reactivity [9]. The reaction demonstrates scalability, with gram-scale syntheses proceeding with maintained efficiency and stereochemical fidelity [2].

Two-Carbon Homologation Applications

Triethyl phosphonoacetate has been utilized in the development of phosphonate reagents for two-carbon homologation of aldehydes and ketones to α,β-unsaturated aldehydes [4]. This approach circumvents the traditional three-step sequence of phosphonate condensation, ester reduction, and alcohol oxidation by employing protected aldehyde-containing phosphonate reagents [4]. The resulting methodology enables direct access to α,β-unsaturated aldehydes with overall yields ranging from 71% to 86% across diverse substrate classes [4].

The homologation process demonstrates favorable stereochemical outcomes, with E:Z ratios ranging from 9.5:1 to 170:1 for aldehyde starting materials [4]. This selectivity pattern reflects the inherent preference of the phosphonate-mediated olefination for E-alkene formation, consistent with the established mechanistic framework of the Horner-Wadsworth-Emmons reaction [4]. The methodology has found particular application in the synthesis of polyketide natural products and related structures where precise stereochemical control is essential [4].

Construction of Heterocyclic Systems via Cyclocondensation Reactions

Triethyl phosphonoacetate demonstrates significant utility in the construction of diverse heterocyclic architectures through cyclocondensation reactions. These transformations exploit the dual reactivity of the compound, wherein the phosphonate group serves as an activating moiety while the ester functionality participates in cyclization processes [10].

Coumarin Synthesis and Functionalization

The reaction between substituted salicylaldehydes and triethyl phosphonoacetate provides a direct route to 3-phosphonocoumarins, representing an important class of biologically active heterocycles [10]. This cyclocondensation proceeds through initial Knoevenagel condensation followed by intramolecular cyclization, yielding the desired coumarin framework with the phosphonate substituent positioned at the three-position [10]. The reaction demonstrates broad substrate scope, accommodating various substitution patterns on the salicylaldehyde component with yields typically ranging from 65% to 85% [10].

The 3-phosphonocoumarin products exhibit enhanced biological activity profiles compared to their unsubstituted analogs, attributed to the electron-withdrawing character of the phosphonate group and its similarity to naturally occurring carboxylic acid derivatives [10]. These compounds serve as valuable precursors for the synthesis of pharmacologically relevant structures, including anti-cancer, anti-inflammatory, and anticonvulsant agents [10]. The phosphonate moiety provides additional opportunities for further functionalization through established organophosphorus chemistry methodologies [10].

Phosphonate-Containing Heterocycle Formation

The application of triethyl phosphonoacetate in heterocyclic synthesis extends beyond coumarin chemistry to encompass diverse ring systems. Diastereoselective synthesis of phosphonate esters has been achieved through the reaction between activated acetylenic esters and heterocyclic nitrogen-hydrogen compounds in the presence of triphenylphosphite [11]. This methodology enables the construction of complex molecular architectures incorporating both heterocyclic and organophosphorus functionalities [11].

The reaction between dimethyl acetylenedicarboxylate and biologically active heterocyclic compounds such as 3-methylpyrazole and 3,6-dibromocarbazole proceeds with high diastereoselectivity, yielding phosphonate esters with (2S,3R) configuration [11]. The stereochemical outcome is determined by the coupling constants derived from the Karplus equation, providing reliable structural assignment of the products [11]. This approach offers a rapid and efficient method for incorporating phosphonate functionality into heterocyclic frameworks under mild reaction conditions [11].

| Target Heterocycle | Starting Material | Reaction Type | Yield Range (%) | Stereoselectivity |

|---|---|---|---|---|

| 3-Phosphonocoumarin | Salicylaldehyde + TEPA | Cyclocondensation | 65-85 | E-selective |

| Cyclopropylphosphonate | Styrene + diazophosphonate | Carbene insertion | 70-90 | >90% de |

| Butenolides | Cyclopropenone + phosphine | (3+2) Annulation | 75-92 | High regioselectivity |

| Phosphonate-substituted thiazole | Thiazole + phosphite | Addition reaction | 45-80 | Moderate |

| Quinoline phosphonic acid derivatives | Quinoline aldehyde + phosphite | Abramov reaction | 37-85 | Variable |

Biocatalytic Cyclopropanation Applications

Recent developments in biocatalytic methodology have expanded the utility of phosphonate-containing reagents in heterocyclic construction. The use of dimethyl (diazomethyl)phosphonate as a carbene precursor in hemoprotein-catalyzed cyclopropanation reactions provides access to enantioenriched cyclopropylphosphonate esters [12]. This transformation represents the first example of intermolecular cyclopropanation using phosphorus-containing diazo compounds as carbene sources [12].

The biocatalytic approach employs engineered myoglobin variants that exhibit excellent stereoselectivity, achieving greater than 99% diastereomeric excess and 98% enantiomeric excess for the formation of cyclopropylphosphonate products [12]. The methodology demonstrates broad substrate scope, accommodating various vinyl arene substrates through a substrate walking strategy that enables stereoselective transformation across diverse structural classes [12]. Computational studies reveal that the cyclopropanation reaction with phosphonyl diazo compounds proceeds through a concerted carbene insertion mechanism, similar to conventional diazoacetate reagents but with distinct energetic profiles [12].

Role in Metal-Organic Framework and Coordination Polymer Synthesis

Triethyl phosphonoacetate and related phosphonate esters play a crucial role in the synthesis of metal-organic frameworks and coordination polymers through in situ hydrolysis processes that generate phosphonoacetic acid linkers [13]. This approach provides access to robust crystalline materials with diverse structural topologies and enhanced chemical stability compared to carboxylate-based analogs [13].

Hydrothermal Synthesis and Framework Formation

The hydrothermal synthesis employing triethyl phosphonoacetate as a precursor enables the formation of metal phosphonoacetate frameworks through controlled hydrolysis under elevated temperature and pressure conditions [13]. This methodology has yielded a series of structurally diverse coordination polymers including two-dimensional layered structures, three-dimensional frameworks with channel architectures, and complex hydrogen-bonded networks [13]. The in situ generation of phosphonoacetic acid provides optimal conditions for crystallization while preventing premature precipitation that can occur with direct use of the free acid [13].

Representative examples include the zinc phosphonoacetate framework [Zn₇(OH)₂(ppat)₄(H₂O)₂] exhibiting a two-dimensional layered structure with unprecedented inorganic zinc-oxygen ribbons [13]. The three-dimensional framework H₃O[Zn(ppat)] features one-dimensional dumbbell-shaped channels that encapsulate protonated water molecules, demonstrating the capacity for guest molecule incorporation [13]. These structural motifs arise from the versatile coordination behavior of the phosphonoacetate ligand, which can adopt multiple binding modes depending on the reaction conditions and metal ion preferences [13].

Coordination Modes and Metal Binding Patterns

The phosphonoacetate ligand derived from triethyl phosphonoacetate exhibits remarkable versatility in its coordination behavior, capable of adopting numerous binding modes with metal centers [14] [15]. The phosphonate group alone can coordinate to three to six metal atoms through various bridging arrangements, while the carboxylate functionality provides additional connectivity options [15]. This multidentate coordination capability results in the formation of highly connected three-dimensional networks with exceptional structural stability [14].

| MOF Compound | Metal Ion | Phosphonate Coordination Mode | Framework Dimensionality | Specific Surface Area (m²/g) |

|---|---|---|---|---|

| CALF-25 | Ba²⁺ | μ₄ | 3D | 420 |

| ICR-12 | Fe³⁺ | μ₅-μ₆ | 3D | 396 |

| ICR-13 | Fe³⁺ | μ₆ | 3D | 0 |

| Zn₃(4,4'-bpy)(ppat)₂ | Zn²⁺ | μ₃ | 3D | 285 |

| [Co₃(OH)₂(ppat)₂]²⁻ | Co²⁺ | μ₅ | 2D | 180 |

The coordination patterns observed in phosphonate-based metal-organic frameworks demonstrate the ability of these ligands to bridge between three to eight metal atoms simultaneously [15]. The phosphonate group typically exhibits coordination modes ranging from μ₃ to μ₆, with the specific binding pattern influenced by factors including metal ion size, oxidation state, and reaction conditions [15]. This extensive connectivity contributes to the enhanced thermal and hydrolytic stability observed in phosphonate-based frameworks compared to their carboxylate analogs [14].

Water Stability and Framework Protection

The incorporation of phosphonate ester linkers in metal-organic framework synthesis provides a unique approach to enhancing water stability through kinetic protection mechanisms [16]. The ethyl ester groups present in frameworks synthesized from triethyl phosphonoacetate create hydrophobic pore environments that resist water penetration and subsequent framework decomposition [16]. This protection strategy has been demonstrated in the barium tetraethyl-1,3,6,8-pyrenetetraphosphonate framework CALF-25, which maintains crystallinity and porosity after exposure to harsh humid conditions including 90% relative humidity at 353 K [16].

The protective effect of phosphonate ester groups operates through kinetic blocking rather than thermodynamic stabilization, creating barriers to water access while maintaining the polar coordination backbone necessary for framework integrity [16]. This approach represents a significant advancement in the design of water-stable metal-organic frameworks, as conventional phosphonate frameworks typically sacrifice porosity for stability [16]. The methodology enables the construction of frameworks that combine the stability advantages of phosphonate coordination with the functional benefits of controlled pore environments [16].

XLogP3

UNII

GHS Hazard Statements

H315 (20.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (46.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard